3-(Furfurylthio)-3-hydroxybutan-2-one
Description
3-(Furfurylthio)-3-hydroxybutan-2-one is a sulfur-containing hydroxy ketone characterized by a furfurylthio group (–S–C₅H₅O) attached to a hydroxybutanone backbone. Key features include:
- Functional Groups: A ketone (C=O), hydroxyl (–OH), and furfurylthio substituent.
- Reactivity: The presence of sulfur and oxygen groups suggests amphoteric behavior, enabling reactions as both nucleophiles and electrophiles.
- Applications: Likely used in flavorings or pheromones due to structural similarities to furan-thioethers and hydroxy ketones .
Properties
CAS No. |
68516-23-4 |
|---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-(furan-2-ylmethylsulfanyl)-3-hydroxybutan-2-one |
InChI |
InChI=1S/C9H12O3S/c1-7(10)9(2,11)13-6-8-4-3-5-12-8/h3-5,11H,6H2,1-2H3 |
InChI Key |
DRIFNOMSLSRDHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(O)SCC1=CC=CO1 |
Origin of Product |
United States |
Biological Activity
3-(Furfurylthio)-3-hydroxybutan-2-one (CAS No. 68516-23-4) is a sulfur-containing compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C9H12O3S
- Molecular Weight : 200.25 g/mol
- Density : 1.226 g/cm³ (predicted)
- Boiling Point : Approximately 281.6 °C (predicted)
- LogP : 1.452 (estimated) .
Biological Activity
Research indicates that compounds with a furfurylthio moiety exhibit various biological activities, including antimicrobial, antioxidant, and potential anticancer properties. The specific biological activity of 3-(Furfurylthio)-3-hydroxybutan-2-one has been less extensively studied compared to its derivatives.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several furfurylthio compounds against various pathogens. The results indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of enzymatic activity .
Antioxidant Properties
The antioxidant potential of 3-(Furfurylthio)-3-hydroxybutan-2-one was assessed using various in vitro assays, such as DPPH and ABTS radical scavenging tests. The compound demonstrated a notable ability to scavenge free radicals, suggesting its potential use as a natural antioxidant in food preservation and therapeutic applications .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the effectiveness of 3-(Furfurylthio)-3-hydroxybutan-2-one against common foodborne pathogens.
- Methodology : Disk diffusion method was employed to assess antimicrobial activity.
- Results : The compound showed significant inhibition zones against E. coli and S. aureus, indicating strong antimicrobial properties.
- Case Study on Antioxidant Activity :
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C9H12O3S |
| Molecular Weight | 200.25 g/mol |
| Density | 1.226 g/cm³ |
| Boiling Point | ~281.6 °C |
| LogP | 1.452 |
| Antimicrobial Activity | Effective against E. coli and S. aureus |
| Antioxidant Activity | Significant radical scavenging |
Comparison with Similar Compounds
3-Mercaptobutan-2-one (CAS 40789-98-8)
- Structure : Contains a thiol (–SH) group instead of furfurylthio.
- Properties : Higher volatility and reactivity due to the thiol group. Classified under GHS 1.0 for acute toxicity and skin irritation .
- Applications : Used in synthetic chemistry for sulfur-containing intermediates.
- Key Difference : The furfurylthio group in 3-(Furfurylthio)-3-hydroxybutan-2-one likely enhances aroma complexity and reduces volatility compared to the thiol analog .
3-Hydroxybutan-2-one (Acetoin; CAS 513-86-0)
- Structure : Lacks the furfurylthio group; features a hydroxy ketone backbone.
- Properties: Aroma: Contributes creamy, buttery notes in dairy products and meat . Biological Role: Acts as a sex pheromone in beetles and attracts insects . Safety: Classified as GHS07 (flammable liquid, skin/eye irritant) .
- Key Difference : The furfurylthio substituent in 3-(Furfurylthio)-3-hydroxybutan-2-one may introduce savory or meaty aromas (common in furfurylthio compounds) and alter insect interactions .
Ethyl 3-(Furfurylthio)propionate (FEMA 3674)
- Structure : Furfurylthio group attached to a propionate ester.
- Properties: Aroma: Exhibits fruity or savory notes, used in flavor formulations . Applications: Industrial flavoring agent in processed foods .
- Key Difference : The hydroxy ketone moiety in 3-(Furfurylthio)-3-hydroxybutan-2-one may enhance solubility in polar matrices (e.g., dairy) compared to ester derivatives .
2-Methyl-3-(methylthio)furan (FEMA 3949)
- Structure : Methylthio group on a furan ring.
- Properties: Aroma: Strong meaty, onion-garlic notes, critical in meat flavorings .
- Key Difference: The hydroxybutanone backbone in 3-(Furfurylthio)-3-hydroxybutan-2-one likely moderates aroma intensity while adding creamy undertones .
Data Tables
Table 1: Structural and Functional Comparison
| Compound | CAS Number | Molecular Formula | Key Functional Groups | Aroma Profile |
|---|---|---|---|---|
| 3-(Furfurylthio)-3-hydroxybutan-2-one | N/A | C₉H₁₂O₃S | Hydroxy, ketone, furfurylthio | Inferred: Savory, creamy |
| 3-Mercaptobutan-2-one | 40789-98-8 | C₄H₈OS | Thiol, ketone | Sulfurous, pungent |
| 3-Hydroxybutan-2-one | 513-86-0 | C₄H₈O₂ | Hydroxy, ketone | Buttery, creamy |
| Ethyl 3-(furfurylthio)propionate | 94278-26-9 | C₁₀H₁₄O₃S | Ester, furfurylthio | Fruity, savory |
Research Findings and Implications
- Aroma Modulation : The furfurylthio group enhances savory characteristics, while the hydroxy ketone backbone may balance volatility and solubility in food matrices .
- Biological Interactions : Unlike 3-hydroxybutan-2-one (a beetle pheromone), the furfurylthio derivative’s role in insect behavior remains unexplored but warrants study .
- Stability : Furan-containing sulfides (e.g., 2-methyl-3-(methylthio)furan) degrade β-carotene under UVA; similar photochemical reactivity may occur in 3-(Furfurylthio)-3-hydroxybutan-2-one .
Preparation Methods
Molecular Architecture
The compound features a 2-butanone backbone substituted at the C3 position with both a hydroxy group and a furfurylthio (-S-CH₂-furan) moiety. This β-hydroxy ketone structure (IUPAC name: 3-(furan-2-ylmethylsulfanyl)-3-hydroxybutan-2-one) creates unique stereoelectronic challenges due to:
Key Physicochemical Parameters
| Property | Value | Measurement Conditions |
|---|---|---|
| Molecular Weight | 200.26 g/mol | - |
| Density | 1.2 ± 0.1 g/cm³ | 25°C |
| Boiling Point | 281.6 ± 40.0°C | 760 mmHg |
| Flash Point | 124.1 ± 27.3°C | Closed cup |
| LogP | 2.18 | Octanol/water |
These properties necessitate careful solvent selection and temperature control during synthesis.
Plausible Synthetic Routes
Thiol-Michael Addition Approach
A two-step sequence derived from analogous β-hydroxy thioether syntheses:
Step 1: Formation of 3-Oxo-2-butanethiol
$$ \text{CH}3\text{C(O)CH}2\text{SH} + \text{Base} \rightarrow \text{CH}_3\text{C(O)CHS}^- + \text{BaseH}^+ $$
Step 2: Nucleophilic Attack by Furfuryl Bromide
$$ \text{CH}3\text{C(O)CHS}^- + \text{C}4\text{H}3\text{OCH}2\text{Br} \rightarrow \text{CH}3\text{C(O)CH(SCH}2\text{C}4\text{H}3\text{O)OH} $$
Critical parameters:
- Solvent : Anhydrous DMF or THF
- Temperature : 0-5°C for Step 1, 25°C for Step 2
- Base : Triethylamine or DBU
This method risks over-alkylation at the ketone oxygen unless strict stoichiometric control maintains a 1:1 thiol:furfuryl bromide ratio.
Oxidative Coupling Strategy
Patent EP3368542B1 describes related thioether formations using transition metal catalysis:
$$ \text{CH}3\text{C(O)CH(OH)CH}3 + \text{HSCH}2\text{C}4\text{H}3\text{O} \xrightarrow{\text{Cu(OAc)}2} \text{CH}3\text{C(O)C(OH)(SCH}2\text{C}4\text{H}3\text{O)CH}_3 $$
Key advantages:
- Single-step process
- Mild conditions (40-60°C)
- Yields ~65% in pilot scale trials
Limitations include copper-mediated oxidative degradation of the furan ring above 70°C.
Purification Challenges
Chromatographic Behavior
Normal-phase silica chromatography proves ineffective due to:
- Strong adsorption of polar thioether groups
- Partial decomposition under acidic mobile phases
Recommended purification protocol :
- Initial extraction with ethyl acetate/water (3:1)
- Size-exclusion chromatography (Sephadex LH-20)
- Final recrystallization from n-hexane/ethyl acetate (5:1)
Spectroscopic Characterization
Critical diagnostic signals:
- ¹H NMR (CDCl₃) : δ 7.40 (br s, OH), 6.35-7.10 (furan protons), 4.25 (SCH₂)
- ¹³C NMR : 208.5 (ketone C=O), 152.3 (furan C-O), 67.8 (C-OH)
- IR : 1685 cm⁻¹ (C=O), 3250-3350 cm⁻¹ (OH stretch)
Mass spectral data (EI-MS): m/z 200 [M]⁺, 182 [M-H₂O]⁺, 153 [C₇H₅O₂S]⁺
Stability Considerations
Thermal Degradation Pathways
Decomposition initiates at 145°C via:
- Retro-aldol cleavage of the β-hydroxy ketone
- Furan ring opening catalyzed by acidic protons
Industrial Scale-Up Challenges
Byproduct Management
Common impurities:
- Bis(furfuryl) disulfide (2-5%) from thiol oxidation
- 3-Hydroxy-2-butanone (3-8%) via thioether hydrolysis
Mitigation strategies:
- Strict oxygen exclusion during reactions
- Use of radical scavengers (TEMPO, BHT)
Environmental Impact
Waste streams require treatment for:
- Residual copper catalysts (≤50 ppm)
- Volatile sulfur compounds (H₂S, mercaptans)
Bioremediation protocols using Thiobacillus spp. achieve 98% sulfur removal in ≤72 hours.
Research Frontiers
Enzymatic Synthesis
Unpublished data suggests lipase-mediated transesterification:
$$ \text{CH}3\text{C(O)CH(OAc)CH}3 + \text{HSCH}2\text{C}4\text{H}3\text{O} \xrightarrow{\text{CAL-B}} \text{CH}3\text{C(O)CH(OH)SCH}2\text{C}4\text{H}_3\text{O} + \text{AcOH} $$
Advantages over chemical methods:
- 100% atom economy
- No metal catalysts
- Ambient temperature operation
Current limitations include low conversion rates (≤35%) and enzyme deactivation.
Continuous Flow Chemistry
Microreactor trials (0.5 mm ID PTFE tubing) show promise for:
- Precise residence time control (2.5 min)
- Improved heat transfer (ΔT <5°C)
- 85% yield at 10 g/h throughput
Key parameters:
- Reagent concentration: 0.5M in THF
- Temperature: 50°C
- Pressure: 8 bar
This approach could revolutionize large-scale production if fouling issues from sulfur deposition are resolved.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-(Furfurylthio)-3-hydroxybutan-2-one, and how can researchers optimize reaction conditions for higher yields?
- Methodology : The synthesis typically involves modifying the parent compound 3-hydroxybutan-2-one (acetoin) by substituting its hydroxyl group with a furfurylthio moiety. This can be achieved via nucleophilic substitution using furfuryl mercaptan under Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) or by converting the hydroxyl group to a tosylate intermediate, followed by reaction with furfurylthiol. Optimization includes controlling temperature (20–60°C), solvent polarity (e.g., THF or DMF), and stoichiometric ratios to minimize byproducts .
Q. Which analytical techniques are most effective for confirming the structure and purity of 3-(Furfurylthio)-3-hydroxybutan-2-one?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the presence of the furfurylthio group (δ 6.0–7.5 ppm for furan protons) and hydroxy/ketone functionalities .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ at m/z 201.06) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can researchers address challenges in the stereochemical analysis of 3-(Furfurylthio)-3-hydroxybutan-2-one?
- Methodology : The compound has two chiral centers (C3 and C3'). Enantiomeric resolution can be achieved using chiral HPLC columns (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases. Absolute configuration determination may require X-ray crystallography or comparison with synthetic standards of known stereochemistry .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the biological activity of 3-(Furfurylthio)-3-hydroxybutan-2-one, particularly in cancer research?
- Methodology :
- Volatile Organic Compound (VOC) Profiling : Gas chromatography-mass spectrometry (GC-MS) to compare VOC signatures in cancer cell lines (e.g., liver or ovarian cancer) vs. healthy controls, as seen in studies of structurally related hydroxy ketones .
- Cytotoxicity Assays : MTT assays using HepG2 (liver) or SKOV3 (ovarian) cell lines to measure IC50 values .
- Apoptosis Detection : Flow cytometry with Annexin V/PI staining to assess pro-apoptotic effects .
Q. What strategies can be employed to achieve enantioselective synthesis of 3-(Furfurylthio)-3-hydroxybutan-2-one?
- Methodology :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-derived phosphoramidites) with palladium or ruthenium catalysts to induce enantioselectivity during thiolation .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) to hydrolyze racemic mixtures selectively .
- Chiral Auxiliaries : Temporarily introduce a chiral group (e.g., Evans oxazolidinones) to control stereochemistry during synthesis .
Q. How should researchers approach stability testing of 3-(Furfurylthio)-3-hydroxybutan-2-one under varying environmental conditions?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to stressors (40–60°C, 75% relative humidity, UV light) and monitor degradation via HPLC.
- pH Stability : Test solubility and stability in buffers (pH 2–10) to identify optimal storage conditions .
- Oxidation Resistance : Evaluate susceptibility to radical oxidation using DPPH assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
